N-Tosyl-1,4-benzoquinone imine
Overview
Description
N-Tosyl-1,4-benzoquinone imine is a versatile synthetic intermediate used in organic synthesis. It is an activated imine that overcomes the limitations of aldimine functionality, such as low electrophilicity of azomethine carbon and the tendency of enolizable imines to undergo deprotonation rather than addition . This compound is utilized in various chemical reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
N-Tosyl-1,4-benzoquinone imine can be synthesized through several methods. One common synthetic route involves the reaction of an aldehyde, p-toluene sulfonamide, and sodium p-toluene sulfinate in aqueous formic acid. The generated sulfonamide sulfone intermediate is then treated with sodium bicarbonate . Another method involves the reaction of diethyl benzene sulfinyl methylphosphonate with N-tosyl imine in the presence of a catalytic amount of sodium hydride at 70°C, yielding substituted (E)-α-benzene sulfinyl vinylphosphonates .
Chemical Reactions Analysis
N-Tosyl-1,4-benzoquinone imine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in substitution reactions with nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride, Lewis bases like DABCO, and various organometallic reagents . Major products formed from these reactions include substituted vinylphosphonates, aziridines, and allylic amine derivatives .
Scientific Research Applications
N-Tosyl-1,4-benzoquinone imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Tosyl-1,4-benzoquinone imine involves its electrophilic nature, which allows it to react with nucleophiles such as thiols and amines. This reactivity is utilized in various synthetic applications, including the formation of nitrogen- or oxygen-containing heterocycles . Additionally, quinone imines can generate reactive oxygen species (ROS) through redox cycling, contributing to their biological activity .
Comparison with Similar Compounds
N-Tosyl-1,4-benzoquinone imine can be compared with other similar compounds, such as:
N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.
4-(ethoxyphenyl)-p-benzoquinone imine: A possible reactive intermediate formed during the metabolism of phenacetin.
Benzoquinone monoketal-derived N-tert-butanesulfinyl imines: Versatile intermediates used in the synthesis of alkaloids.
These compounds share similar reactivity patterns but differ in their specific applications and the nature of their substituents, which influence their reactivity and stability.
Properties
IUPAC Name |
4-methyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAHYKDHXYQYIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172598 | |
Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37051-70-0 | |
Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37051-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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